molecular formula C18H14O4 B11840950 (2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid CAS No. 87627-18-7

(2-Benzyl-4-oxo-4H-1-benzopyran-8-yl)acetic acid

Cat. No.: B11840950
CAS No.: 87627-18-7
M. Wt: 294.3 g/mol
InChI Key: VGVJLJSWNHDQNR-UHFFFAOYSA-N
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Description

2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid is a complex organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocyclic compounds with a benzoannulated γ-pyrone ring. This compound is characterized by the presence of a benzyl group attached to the chromen-4-one core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-benzylidene-2-hydroxyacetophenone. This intermediate is then cyclized using an acid catalyst to yield the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the chromen ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4H-chromene-2-carboxylic acid
  • 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one
  • Spiro[1,4-benzothiazine-2,2’-chromene]-3,4’(3’H,4H)-dione

Uniqueness

2-(2-Benzyl-4-oxo-4H-chromen-8-yl)acetic acid is unique due to its specific structural features, such as the benzyl group and the acetic acid moiety. These features confer distinct chemical reactivity and biological activity compared to other chromene derivatives .

Properties

CAS No.

87627-18-7

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2-(2-benzyl-4-oxochromen-8-yl)acetic acid

InChI

InChI=1S/C18H14O4/c19-16-11-14(9-12-5-2-1-3-6-12)22-18-13(10-17(20)21)7-4-8-15(16)18/h1-8,11H,9-10H2,(H,20,21)

InChI Key

VGVJLJSWNHDQNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC(=C3O2)CC(=O)O

Origin of Product

United States

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